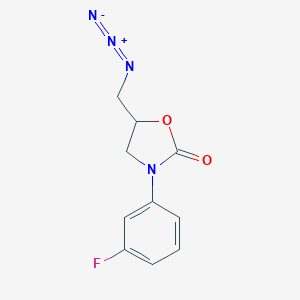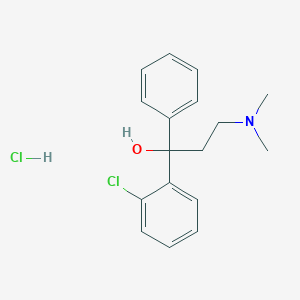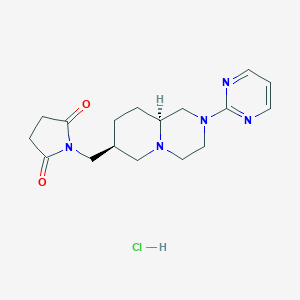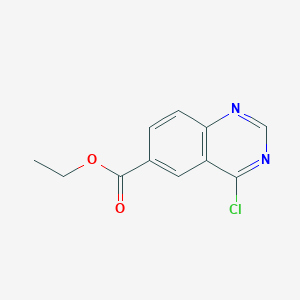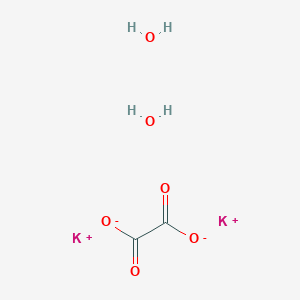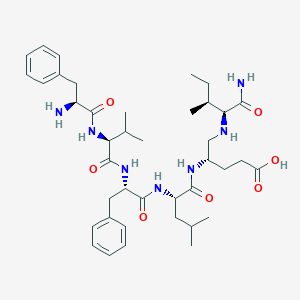![molecular formula C8H13NO2 B126239 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 149494-52-0](/img/structure/B126239.png)
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that has been widely used for recreational purposes. Cocaine is derived from the leaves of the coca plant, which is native to South America. The drug has been used for centuries by indigenous people for its stimulating effects. Today, cocaine is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse.
作用機序
Cocaine works by blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which leads to the drug's stimulant effects. Cocaine also affects other neurotransmitters, including GABA and glutamate, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
Cocaine has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. The drug also affects the central nervous system, leading to increased alertness, energy, and euphoria.
実験室実験の利点と制限
Cocaine has been used in a number of laboratory experiments to study its effects on the brain and behavior. The drug's powerful stimulant effects make it a useful tool for studying the mechanisms of addiction and reward. However, the potential for abuse and addiction limits its use in research, and alternative compounds are often used instead.
将来の方向性
There are a number of future directions for research on Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds. One area of research is the development of new medications for the treatment of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate addiction. Researchers are also exploring the use of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds in the treatment of other disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, new compounds are being developed that mimic the effects of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate without the potential for abuse and addiction.
合成法
Cocaine is synthesized from the leaves of the coca plant through a complex process that involves several chemical reactions. The first step in the synthesis process is the extraction of the coca leaves using a solvent such as gasoline or kerosene. The resulting extract is then treated with a series of chemicals, including sulfuric acid, potassium permanganate, and hydrochloric acid, to produce pure Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride.
科学的研究の応用
Cocaine has been the subject of extensive scientific research due to its powerful stimulant effects and potential for abuse. Researchers have studied the drug's mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Cocaine has been found to increase the levels of dopamine, a neurotransmitter that is involved in reward and pleasure pathways in the brain. This increase in dopamine levels is responsible for the drug's euphoric effects and its potential for abuse.
特性
CAS番号 |
149494-52-0 |
|---|---|
製品名 |
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
InChIキー |
BQCQFRLCYCZHOD-FSDSQADBSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
正規SMILES |
COC(=O)C1CC2CC1NC2 |
同義語 |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R,4R,6R)-rel- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



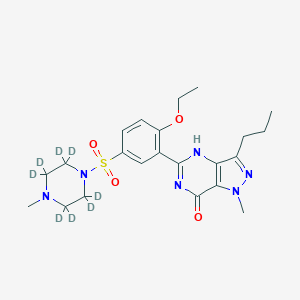
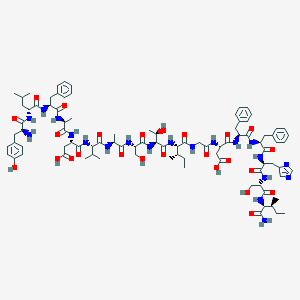
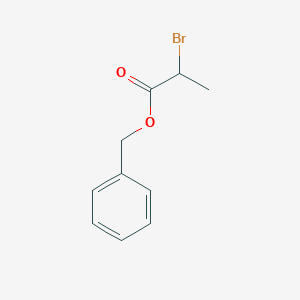
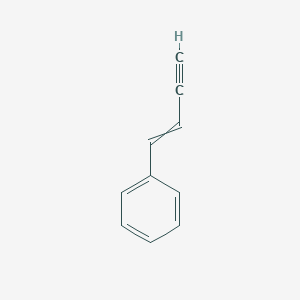
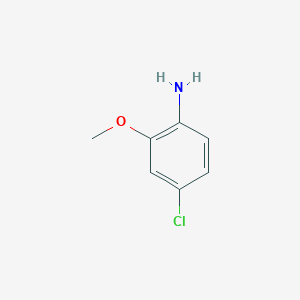
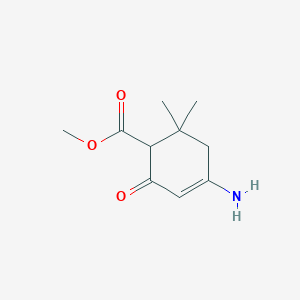
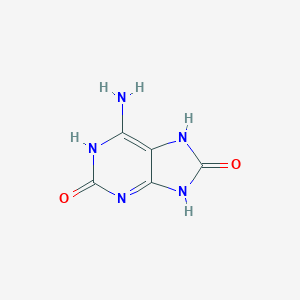
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
